3-Methoxybenzhydrylamine
Description
Properties
IUPAC Name |
2-amino-2-(4-phenylphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13H,15H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJGRKXYNUYDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646955 | |
| Record name | Amino([1,1'-biphenyl]-4-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752924-21-3 | |
| Record name | Amino([1,1'-biphenyl]-4-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxybenzhydrylamine can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with benzhydrylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride in a suitable solvent like ethanol or tetrahydrofuran. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxybenzhydrylamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation reactions
Major Products:
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
3-Methoxybenzhydrylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in material science
Mechanism of Action
The mechanism of action of 3-methoxybenzhydrylamine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can lead to changes in signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Methoxy-Substituted Benzylamines
3-Methoxybenzylamine
- Molecular Formula: C₈H₁₁NO
- CAS: Not explicitly listed in evidence, but referenced in product catalogs .
- Structural Differences : Lacks the benzhydryl group, reducing steric bulk compared to 3-Methoxybenzhydrylamine. The simpler structure may result in lower molecular weight (121.18 g/mol vs. 213.28 g/mol) and altered solubility.
- Applications : Used in synthesizing Schiff bases or as a precursor for pharmaceuticals.
2-(3-Methoxyphenyl)ethylamine
- Molecular Formula: C₉H₁₃NO
- CAS: Referenced under synonyms like m-Methoxyphenylethylamine .
- Structural Differences : Contains a phenethylamine backbone (ethyl chain) instead of a benzhydryl group. The ethyl linker increases flexibility, which may affect pharmacokinetic properties.
- Research Relevance : Studied in neurotransmitter analog synthesis due to structural similarity to dopamine and serotonin .
Halogen-Substituted Analogs
3-Chlorobenzylamine
- Molecular Formula : C₇H₈ClN
- CAS : 4152-90-3 .
- Structural Differences : Chlorine substituent at the 3-position instead of methoxy. The electron-withdrawing Cl group reduces electron density on the aromatic ring, contrasting with the electron-donating methoxy group in this compound.
- Applications : Intermediate in agrochemicals and protease inhibitors (e.g., thrombin inhibitors) .
3-Chloro-4-methoxybenzenemethanamine
Azetidine and Benzhydryl Derivatives
1-Benzhydrylazetidin-3-amine Hydrochloride
- Molecular Formula : C₁₆H₁₈N₂·2HCl
- CAS : 102065-90-7 .
- Structural Differences : Replaces the methoxy group with an azetidine ring (3-membered cyclic amine). The hydrochloride salt enhances water solubility, unlike the free base form of this compound.
- Applications : Explored in medicinal chemistry for its constrained cyclic structure, which may improve metabolic stability .
1-BENZHYDRYL-N,N-DIMETHYLAZETIDIN-3-AMINE
Multi-Substituted and Complex Derivatives
3,4-Methylenedioxyphenethylamine Hydrochloride
Data Table: Key Structural and Commercial Parameters
| Compound Name | Molecular Formula | CAS Number | Purity/Form | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₄H₁₅NO | 752924-21-3 | 95% (free base) | Benzhydryl, 3-methoxy |
| 3-Methoxybenzylamine | C₈H₁₁NO | - | Not specified | Benzyl, 3-methoxy |
| 3-Chlorobenzylamine | C₇H₈ClN | 4152-90-3 | 97+% | Benzyl, 3-chloro |
| 1-Benzhydrylazetidin-3-amine HCl | C₁₆H₁₈N₂·2HCl | 102065-90-7 | Hydrochloride salt | Benzhydryl, azetidine |
| 3-Chloro-4-methoxybenzenemethanamine | C₈H₁₀ClNO | 115514-77-7 | Not specified | 3-chloro, 4-methoxy |
Research Implications and Trends
- Electronic Effects : Methoxy groups enhance resonance stabilization, while halogens (e.g., Cl) introduce electron-withdrawing effects, impacting reactivity in nucleophilic substitutions .
- Steric Considerations : Benzhydryl groups in this compound may improve binding specificity in drug design by occupying hydrophobic pockets .
- Salt Forms : Hydrochloride derivatives (e.g., azetidine analogs) offer improved solubility for in vivo studies .
Biological Activity
3-Methoxybenzhydrylamine, a member of the benzhydryl amines family, has garnered attention in pharmaceutical and biomedical research due to its diverse biological activities. This compound, characterized by its methoxy group at the 3-position of the benzhydryl moiety, exhibits potential therapeutic effects, particularly in anticancer, anti-inflammatory, and antimicrobial applications.
Anticancer Properties
Research indicates that benzhydryl amines, including this compound, possess significant anticancer properties. A study highlighted the role of benzhydryl amines in inhibiting various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, compounds within this class have shown activity against intestinal helminths and trypanosomes, which may correlate with their ability to disrupt cellular processes in cancer cells .
Anti-inflammatory Effects
Inflammation is a critical factor in numerous diseases, including cancer and metabolic disorders. Benzhydryl amines have been explored for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 has been documented in various studies. This inhibition can lead to reduced inflammation and associated symptoms in clinical settings .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies have demonstrated that this compound exhibits activity against a range of bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with essential metabolic pathways, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Research has shown that modifications to the methoxy group and the overall structure can significantly influence biological activity. For example, variations in substituents on the benzene ring can enhance potency against specific targets while minimizing side effects .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis, suggesting its potential as an anticancer agent.
- Animal Models : In vivo studies on animal models of inflammation have shown that treatment with this compound resulted in decreased inflammatory markers and improved clinical outcomes compared to control groups.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-Methoxybenzhydrylamine to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves reductive amination of 3-methoxybenzaldehyde using ammonium acetate and sodium cyanoborohydride in methanol under reflux (60–70°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity. Reaction parameters such as pH control (buffered at ~6.5) and stoichiometric ratios (1:1.2 aldehyde:amine) are critical for minimizing side products like Schiff bases .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR in CDCl₃ or DMSO-d₆ confirm structural integrity (e.g., methoxy protons at δ 3.7–3.8 ppm, benzylic CH₂NH₂ at δ 3.2–3.4 ppm) .
- HRMS : High-resolution mass spectrometry (ESI⁺) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 138.1 for C₈H₁₁NO) .
- GC : Purity assessment via gas chromatography (DB-5 column, 250°C injector, FID detector) with >95% purity thresholds .
Q. How should researchers store this compound to prevent degradation during long-term studies?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to avoid oxidation and photodegradation. Regular purity checks via GC or HPLC are recommended every 3–6 months, especially if used in aqueous-phase reactions .
Advanced Research Questions
Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point) of this compound across literature sources?
- Methodological Answer : Cross-reference primary sources (e.g., NIST Chemistry WebBook) for standardized data. Verify experimental conditions: For example, boiling points vary with pressure (e.g., 140°C at 37 mmHg vs. 265°C at 760 mmHg). Use differential scanning calorimetry (DSC) to measure melting points and thermogravimetric analysis (TGA) for decomposition profiles .
Q. What strategies can be employed to optimize the enantiomeric purity of this compound in asymmetric synthesis?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINAP with palladium catalysts for enantioselective hydrogenation of imine intermediates.
- Chromatography : Chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) resolves enantiomers (>99% ee).
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylation) selectively modify one enantiomer .
Q. How should experimental controls be designed when studying the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Negative Controls : Replace the amine with inert analogs (e.g., 3-methoxybenzyl alcohol) to confirm reaction specificity.
- Kinetic Controls : Monitor reaction progress via timed aliquots analyzed by TLC or LC-MS.
- Solvent Controls : Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to assess solvent effects on reaction rates .
Q. What analytical approaches resolve contradictions in mechanistic studies of this compound’s role in reductive amination?
- Methodological Answer :
- Isotopic Labeling : Use N-ammonia to trace amine incorporation via mass spectrometry.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and validate experimental activation energies.
- In Situ Monitoring : ReactIR spectroscopy tracks intermediate formation (e.g., imine vs. enamine) .
Data Reporting and Validation
Q. How can researchers ensure reproducibility when reporting synthetic yields of this compound?
- Methodological Answer :
- Detailed Protocols : Specify exact molar ratios, solvent grades, and equipment (e.g., Schlenk line for air-sensitive steps).
- Triplicate Runs : Report mean yields ± standard deviation (e.g., 78% ± 2.5%).
- Third-Party Validation : Collaborate with independent labs to replicate key results .
Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies involving this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
